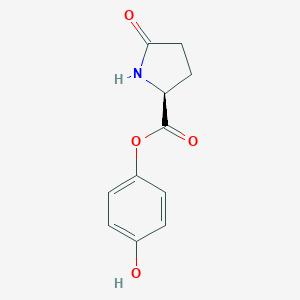

Pidobenzone

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-hydroxyphenyl) (2S)-5-oxopyrrolidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4/c13-7-1-3-8(4-2-7)16-11(15)9-5-6-10(14)12-9/h1-4,9,13H,5-6H2,(H,12,14)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDJPNDMWNUPUFI-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1C(=O)OC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N[C@@H]1C(=O)OC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20160695 | |

| Record name | Pidobenzone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20160695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138506-45-3 | |

| Record name | Pidobenzone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138506453 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pidobenzone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20160695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PIDOBENZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X7D2GSX1C1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pidobenzone synthesis and chemical characterization

An In-depth Technical Guide to the Synthesis and Chemical Characterization of Pidobenzone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, with the chemical name (4-hydroxyphenyl) (2S)-5-oxopyrrolidine-2-carboxylate, is a recognized dermatological agent utilized in the management of skin hyperpigmentation disorders such as melasma.[1][2] As a derivative of hydroquinone, its mechanism of action is primarily attributed to the competitive inhibition of tyrosinase, a key enzyme in the melanin synthesis pathway. This technical guide provides a comprehensive overview of the synthesis and detailed chemical characterization of this compound, offering valuable experimental protocols and data for researchers in the fields of medicinal chemistry and drug development.

Synthesis of this compound

The synthesis of this compound is achieved through the esterification of L-pyroglutamic acid with hydroquinone. A common and effective method involves a DCC (N,N'-dicyclohexylcarbodiimide) mediated coupling reaction, catalyzed by DMAP (4-dimethylaminopyridine).

Reaction Scheme

The overall reaction for the synthesis of this compound is as follows:

Caption: Synthesis of this compound from L-Pyroglutamic Acid and Hydroquinone.

Experimental Protocol

The following protocol is a detailed methodology for the synthesis of this compound:[3]

-

Reactant Preparation: To a round-bottom flask equipped with a magnetic stir bar, add L-pyroglutamic acid (1.0 equivalent), hydroquinone (1.1 equivalents), and DMAP (0.1 equivalents).

-

Solvent Addition: Add dry dichloromethane (CH₂Cl₂) to the flask to dissolve the reactants.

-

Initiation of Reaction: Stir the mixture for approximately 10 minutes. Subsequently, add DCC (1.1 equivalents) to the stirring solution.

-

Reaction Progression: Allow the reaction mixture to stir at room temperature overnight.

-

Work-up and Purification:

-

Filter the reaction mixture through a coarse frit to remove the precipitated dicyclohexylurea (DCU) byproduct.

-

Dilute the filtrate with additional CH₂Cl₂.

-

Wash the organic layer with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

-

Chromatography: Purify the crude product using flash column chromatography on silica gel, eluting with a methanol/dichloromethane gradient to yield pure this compound.[3]

Chemical Characterization

The structural confirmation and purity of the synthesized this compound are established through various analytical techniques.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₁NO₄ | [3] |

| Molecular Weight | 221.21 g/mol | |

| Appearance | White to off-white solid | |

| Melting Point | >192 °C (decomposes) | |

| Solubility | Soluble in DMSO and methanol |

Spectroscopic Data

While a fully assigned experimental spectrum is not publicly available, the expected chemical shifts for the protons in this compound, based on available data and analysis of similar structures, are provided below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic Protons (AA'BB' system) | ~6.8 - 7.2 | m |

| H-2 (CH on pyroglutamate ring) | ~4.3 - 4.5 | dd |

| H-3 (CH₂ on pyroglutamate ring) | ~2.2 - 2.6 | m |

| H-4 (CH₂ on pyroglutamate ring) | ~2.0 - 2.4 | m |

| NH (Amide proton) | ~7.5 - 8.5 | br s |

| OH (Phenolic proton) | ~9.0 - 10.0 | br s |

Note: Predicted shifts are in CDCl₃ or DMSO-d₆. Actual values may vary.

A commercial source indicates characteristic signals for the aromatic protons around δ ~7.2 ppm and the CH₂ group at approximately δ ~4.3 ppm in CDCl₃.

The predicted chemical shifts for the carbon atoms in this compound are as follows, based on typical values for the respective functional groups.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Ester) | ~170 - 175 |

| C=O (Amide) | ~175 - 180 |

| C-O (Aromatic) | ~150 - 155 |

| C-OH (Aromatic) | ~145 - 150 |

| CH (Aromatic) | ~115 - 125 |

| C-2 (CH on pyroglutamate ring) | ~55 - 60 |

| C-5 (C=O on pyroglutamate ring) | ~175 - 180 |

| C-3 (CH₂ on pyroglutamate ring) | ~25 - 30 |

| C-4 (CH₂ on pyroglutamate ring) | ~30 - 35 |

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H stretch (phenolic) | 3200 - 3600 (broad) |

| N-H stretch (amide) | 3100 - 3500 |

| C-H stretch (aromatic) | 3000 - 3100 |

| C-H stretch (aliphatic) | 2850 - 3000 |

| C=O stretch (ester) | ~1735 |

| C=O stretch (amide) | ~1680 |

| C=C stretch (aromatic) | 1450 - 1600 |

| C-O stretch (ester) | 1000 - 1300 |

Mass spectrometry is used to confirm the molecular weight of this compound. The expected observation for the protonated molecule is [M+H]⁺ at an m/z (mass-to-charge ratio) of 221.21.

Mechanism of Action: Tyrosinase Inhibition

This compound functions as a depigmenting agent by inhibiting the enzyme tyrosinase. This enzyme catalyzes the initial and rate-limiting steps in the biosynthesis of melanin.

Caption: this compound competitively inhibits the tyrosinase enzyme.

This compound acts as a competitive inhibitor of tyrosinase. Its structure, particularly the hydroquinone moiety, resembles the natural substrate of the enzyme, L-tyrosine. This structural similarity allows this compound to bind to the active site of tyrosinase, thereby preventing the binding of L-tyrosine and inhibiting the subsequent steps of melanin production.

Experimental Protocol: Tyrosinase Inhibition Assay

The inhibitory effect of this compound on tyrosinase activity can be quantified using a spectrophotometric assay.

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare a solution of mushroom tyrosinase in phosphate buffer (pH 6.8).

-

Prepare a solution of L-DOPA (3,4-dihydroxyphenylalanine) in phosphate buffer.

-

-

Assay Procedure:

-

In a 96-well plate, add phosphate buffer, the this compound solution at various concentrations, and the tyrosinase solution.

-

Incubate the mixture for a defined period at a controlled temperature (e.g., 25°C).

-

Initiate the reaction by adding the L-DOPA solution.

-

Monitor the formation of dopachrome by measuring the absorbance at 475 nm at regular intervals using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of tyrosinase inhibition for each concentration of this compound using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the reaction without the inhibitor and A_sample is the absorbance with the inhibitor.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Conclusion

This technical guide has outlined the synthesis and chemical characterization of this compound. The provided experimental protocols and data serve as a valuable resource for researchers engaged in the development of dermatological agents and the study of tyrosinase inhibitors. The synthesis via DCC/DMAP coupling is a reliable method, and the characterization data, while partially based on predictions for related structures, provide a solid foundation for the identification and quality control of this compound. Further research to publish a complete set of experimental spectroscopic data would be a valuable contribution to the field.

References

The Hypothesized Impact of Pidobenzone on the MITF Signaling Pathway in Melanogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pidobenzone is a second-generation depigmenting agent clinically utilized for the management of hyperpigmentation disorders such as melasma and solar lentigines.[1][2][3][4] While its efficacy in reducing skin hyperpigmentation is documented, the precise molecular mechanisms underpinning its action, particularly its interaction with the Microphthalmia-associated transcription factor (MITF) signaling pathway, are not extensively detailed in publicly available scientific literature. This technical guide provides an in-depth overview of the MITF signaling pathway's central role in melanogenesis and outlines the potential mechanisms through which this compound may exert its depigmenting effects. Furthermore, this guide furnishes detailed experimental protocols and visualizations to facilitate further research into the molecular pharmacology of this compound and other novel depigmenting agents.

Introduction to this compound

This compound is recognized as an amino acid ester of hydroquinone.[2] It is formulated in topical preparations for the treatment of various hyperpigmentary conditions. Clinical studies have demonstrated its safety and efficacy, often in combination with physical therapies like cryotherapy, where it has been shown to improve therapeutic outcomes and prevent post-inflammatory hyperpigmentation. Despite its clinical use, a comprehensive understanding of its molecular engagement with the cellular machinery of melanin synthesis is lacking.

The MITF Signaling Pathway: The Master Regulator of Melanogenesis

Melanogenesis, the process of melanin synthesis, is intricately regulated by a complex signaling network that converges on the Microphthalmia-associated transcription factor (MITF). MITF is a basic helix-loop-helix leucine zipper transcription factor that governs the expression of key melanogenic enzymes, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2/DCT). The activity and expression of MITF are modulated by several upstream signaling cascades, primarily the cyclic AMP (cAMP)-dependent pathway and the Mitogen-Activated Protein Kinase (MAPK) pathways.

The cAMP/PKA/CREB Signaling Axis

Activation of the melanocortin 1 receptor (MC1R) by its ligand, α-melanocyte-stimulating hormone (α-MSH), triggers the adenylyl cyclase-mediated production of cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates the cAMP response element-binding protein (CREB). Phosphorylated CREB binds to the cAMP response element (CRE) in the promoter region of the MITF gene, thereby upregulating its transcription.

The Role of MAPK Pathways

The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, also plays a crucial role in regulating MITF. The ERK pathway is often associated with the degradation of MITF, leading to a decrease in melanogenesis. Conversely, the p38 MAPK pathway can phosphorylate and activate MITF, thereby promoting melanin synthesis.

Hypothesized Mechanism of Action of this compound

Given the absence of direct molecular studies, the mechanism of action of this compound on the MITF pathway can be hypothesized based on its chemical nature as a hydroquinone derivative and the known mechanisms of other depigmenting agents.

-

Direct Inhibition of Tyrosinase: As a phenolic compound, this compound may act as a competitive or non-competitive inhibitor of tyrosinase, the rate-limiting enzyme in melanogenesis. By binding to the active site of tyrosinase, it could block the conversion of L-tyrosine to L-DOPA and subsequently to dopaquinone, thereby reducing the substrate for melanin synthesis.

-

Downregulation of MITF Expression: this compound could potentially interfere with the upstream signaling cascades that control MITF transcription. This could occur through the inhibition of the cAMP/PKA/CREB pathway or the modulation of MAPK signaling, leading to a reduction in MITF protein levels.

-

Post-Translational Modification of MITF: It is also plausible that this compound or its metabolites could affect the stability of the MITF protein, promoting its degradation.

Quantitative Data on Melanogenesis Inhibitors (Illustrative)

While specific quantitative data for this compound is not available, the following table illustrates the types of data typically generated when evaluating a novel depigmenting agent.

| Compound | Target | IC50 / Effect | Cell Line / System | Reference |

| Kojic Acid | Tyrosinase | IC50: 10-20 µM | Mushroom Tyrosinase | |

| Arbutin | Tyrosinase | IC50: ~200 µM | Mushroom Tyrosinase | |

| Compound X | Melanin Content | 40% reduction at 50 µM | B16F10 cells | Fictional |

| Compound Y | MITF Expression | 60% decrease at 25 µM | Human Melanocytes | Fictional |

Detailed Experimental Protocols for Assessing Depigmenting Agents

The following are standard protocols used to investigate the effect of a compound on melanogenesis and the MITF signaling pathway.

Mushroom Tyrosinase Activity Assay

This assay is a primary screen to assess the direct inhibitory effect of a compound on tyrosinase activity.

-

Principle: Measures the enzymatic conversion of L-DOPA to dopachrome, which has a characteristic absorbance at 475 nm.

-

Materials: Mushroom tyrosinase, L-DOPA, phosphate buffer (pH 6.8), test compound, 96-well plate, microplate reader.

-

Procedure:

-

Prepare solutions of mushroom tyrosinase (e.g., 1000 U/mL) and L-DOPA (e.g., 2 mM) in phosphate buffer.

-

Add 40 µL of phosphate buffer, 20 µL of the test compound at various concentrations, and 20 µL of tyrosinase solution to each well.

-

Pre-incubate at room temperature for 10 minutes.

-

Initiate the reaction by adding 20 µL of L-DOPA solution.

-

Measure the absorbance at 475 nm every minute for 20-30 minutes.

-

Calculate the percentage of inhibition relative to a control without the inhibitor.

-

Cell Culture and Viability Assay

It is crucial to determine the non-cytotoxic concentration range of the test compound.

-

Cell Line: B16F10 mouse melanoma cells or normal human epidermal melanocytes (NHEM).

-

Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 assay.

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with various concentrations of the test compound for 24-72 hours.

-

Add MTT or WST-1 reagent and incubate for 2-4 hours.

-

Measure the absorbance at the appropriate wavelength (570 nm for MTT, 450 nm for WST-1).

-

Determine the concentration range that does not significantly affect cell viability.

-

Melanin Content Assay

This assay quantifies the amount of melanin produced by cells after treatment with the test compound.

-

Procedure:

-

Treat B16F10 cells or NHEMs with the test compound at non-cytotoxic concentrations for 72 hours. α-MSH can be used to stimulate melanogenesis.

-

Wash the cells with PBS and lyse them in 1N NaOH containing 10% DMSO at 80°C for 1 hour.

-

Measure the absorbance of the lysate at 405 nm.

-

Normalize the melanin content to the total protein concentration of each sample.

-

Western Blot Analysis for MITF and Melanogenic Proteins

This technique is used to determine the effect of the test compound on the protein expression levels of MITF, TYR, TRP-1, and TRP-2, as well as key proteins in upstream signaling pathways (e.g., p-CREB, p-ERK).

-

Procedure:

-

Treat cells with the test compound for a specified duration (e.g., 24-48 hours).

-

Lyse the cells and determine the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against MITF, TYR, TRP-1, TRP-2, p-CREB, CREB, p-ERK, ERK, and a loading control (e.g., β-actin).

-

Incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) system and quantify the band intensities.

-

Conclusion

While this compound has established its role in the clinical management of hyperpigmentation, a significant knowledge gap exists regarding its molecular mechanism of action. This technical guide has provided a comprehensive overview of the MITF signaling pathway, the central regulatory axis in melanogenesis, and has proposed potential mechanisms through which this compound may exert its effects. The detailed experimental protocols furnished herein offer a roadmap for researchers to systematically investigate the impact of this compound and other novel compounds on melanogenesis at the molecular level. Such studies are imperative to not only fully elucidate the pharmacology of existing treatments but also to drive the rational design of next-generation therapies for pigmentation disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. Melasma: successful treatment with this compound 4% (K5lipogel) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. activeconceptsllc.com [activeconceptsllc.com]

- 4. Rotenone-mediated mitochondrial ROS generation inhibits melanogenesis in B16F10 cells by inducing the ERK activation-MITF degradation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Molecular Docking Studies of Tyrosinase Inhibitors

Disclaimer

Extensive literature searches did not yield any specific molecular docking studies of Pidobenzone with the tyrosinase enzyme. While this compound is clinically used as a depigmenting agent and is known to inhibit melanin synthesis, the precise molecular interactions with tyrosinase, including binding affinities and detailed inhibitory mechanisms at the atomic level, are not publicly available.

Therefore, this technical guide will provide a comprehensive overview of the principles, protocols, and data interpretation related to the molecular docking of known inhibitors with tyrosinase. This document is intended to serve as a detailed framework for researchers and drug development professionals interested in the computational study of tyrosinase inhibition.

Audience: Researchers, scientists, and drug development professionals.

Introduction to Tyrosinase and its Inhibition

Tyrosinase is a copper-containing enzyme that plays a crucial role in the biosynthesis of melanin, the primary pigment in human skin, hair, and eyes. It catalyzes the initial and rate-limiting steps in this pathway: the hydroxylation of L-tyrosine to L-DOPA (3,4-dihydroxyphenylalanine) and the subsequent oxidation of L-DOPA to dopaquinone. Overproduction of melanin can lead to hyperpigmentary disorders such as melasma, solar lentigines, and post-inflammatory hyperpigmentation. Consequently, the inhibition of tyrosinase is a key strategy in the development of skin-lightening agents and treatments for these conditions.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). In the context of drug discovery, it is an invaluable tool for understanding the binding mechanism of potential inhibitors, predicting their binding affinity, and guiding the design of more potent and selective compounds.

Quantitative Data on Known Tyrosinase Inhibitors

The following table summarizes the inhibitory activity and binding energies of several well-characterized tyrosinase inhibitors. This data is essential for benchmarking new potential inhibitors identified through virtual screening or experimental assays.

| Inhibitor | Type of Inhibition | IC50 (µM) | Ki (µM) | Binding Energy (kcal/mol) | Reference Compound(s) |

| Kojic Acid | Competitive | 16.69 - 23.12 | - | -4.996 to -6.920 | Standard |

| Arbutin | Competitive | 191.17 | - | - | Standard |

| Tropolone | Slow-binding | - | - | - | Potent Inhibitor |

| (E)-2-((3-acetylphenyl)amino)-2-oxoethyl 3-(2,4-dihydroxyphenyl)acrylate (5c) | Competitive | 0.0020 | 0.0072 | - | [1] |

| Rhodanine-3-propionic acid | - | 0.7349 | - | < -8.0 | [2] |

| 2-chlorobenzaldehyde thiosemicarbazone | Reversible, Noncompetitive | 1.22 (diphenolase) | 1.20 | - | |

| 4-chlorobenzaldehyde thiosemicarbazone | Reversible, Mixed-type | 1.82 (diphenolase) | 1.25 (Ki), 2.49 (Kis) | - |

Experimental Protocols

In Silico Molecular Docking Protocol

This protocol outlines the typical steps involved in performing a molecular docking study of a potential inhibitor with tyrosinase.

3.1.1. Protein Preparation

-

Obtaining the Crystal Structure: The three-dimensional crystal structure of tyrosinase is retrieved from the Protein Data Bank (PDB). A commonly used structure for these studies is from Agaricus bisporus (mushroom tyrosinase), with PDB IDs such as 2Y9X .[1][3]

-

Preprocessing the Protein:

-

Water molecules, co-crystallized ligands, and any non-essential ions are typically removed from the PDB file.

-

Hydrogen atoms are added to the protein structure, as they are usually not resolved in X-ray crystallography.

-

The protonation states of ionizable residues (like Histidine, Aspartic acid, Glutamic acid) are assigned based on the physiological pH.

-

Partial charges are assigned to each atom using a force field such as AMBER or CHARMm.

-

Software like AutoDockTools, Chimera, or Maestro are commonly used for these preparation steps.[4]

-

3.1.2. Ligand Preparation

-

3D Structure Generation: The 2D structure of the ligand (potential inhibitor) is drawn using chemical drawing software (e.g., ChemDraw, MarvinSketch) and then converted to a 3D structure.

-

Energy Minimization: The 3D structure of the ligand is energy-minimized to obtain a stable conformation. This is often done using force fields like MMFF94 or UFF.

-

Charge and Atom Type Assignment: Partial charges and atom types are assigned to the ligand atoms, compatible with the force field used for the protein.

-

Torsional Degrees of Freedom: The rotatable bonds in the ligand are defined to allow for conformational flexibility during the docking process.

3.1.3. Docking Simulation

-

Grid Box Definition: A grid box is defined around the active site of the tyrosinase enzyme. The active site is identified based on the location of the two copper ions and the surrounding histidine residues. The grid box should be large enough to encompass the entire binding pocket and allow for the ligand to move and rotate freely.

-

Docking Algorithm: A docking algorithm is used to explore the conformational space of the ligand within the defined grid box and to score the different binding poses. Common algorithms include Lamarckian Genetic Algorithm (in AutoDock), Monte Carlo, and simulated annealing.

-

Software: Popular software packages for molecular docking include AutoDock, AutoDock Vina, GOLD, and Glide.

3.1.4. Analysis of Results

-

Binding Energy/Docking Score: The docking program provides a score for each predicted binding pose, which is an estimation of the binding free energy (in kcal/mol). Lower scores generally indicate a more favorable binding interaction.

-

Binding Pose and Interactions: The top-ranked binding poses are visually inspected to analyze the interactions between the ligand and the protein. This includes identifying hydrogen bonds, hydrophobic interactions, and any interactions with the copper ions in the active site. Visualization is typically done using software like PyMOL, VMD, or Discovery Studio.

In Vitro Tyrosinase Inhibition Assay Protocol

This assay is crucial for experimentally validating the results of the molecular docking study.

-

Materials:

-

Mushroom tyrosinase enzyme

-

L-DOPA (substrate)

-

Phosphate buffer (pH 6.8)

-

Test inhibitor compound

-

Kojic acid (positive control)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

A solution of the tyrosinase enzyme is prepared in phosphate buffer.

-

The test inhibitor and kojic acid are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations with the buffer.

-

In a 96-well plate, the enzyme solution is mixed with different concentrations of the test inhibitor or the positive control. A control well with the enzyme and buffer (without inhibitor) is also prepared.

-

The plate is incubated for a specific period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).

-

The enzymatic reaction is initiated by adding the L-DOPA substrate to all wells.

-

The formation of dopachrome (an orange/red colored product) is monitored by measuring the absorbance at a specific wavelength (typically around 475-492 nm) at regular intervals using a microplate reader.

-

-

Data Analysis:

-

The rate of the enzymatic reaction is calculated from the change in absorbance over time.

-

The percentage of tyrosinase inhibition for each concentration of the inhibitor is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control reaction and A_sample is the absorbance in the presence of the inhibitor.

-

The IC50 value (the concentration of the inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.

-

Mandatory Visualizations

General Workflow for Molecular Docking of a Tyrosinase Inhibitor

Caption: A general workflow for the molecular docking study of a tyrosinase inhibitor.

Simplified Melanogenesis Pathway and Tyrosinase Inhibition

Caption: The central role of tyrosinase in the melanogenesis pathway and the point of action for inhibitors.

References

The Physicochemical Profile of Pidobenzone: A Technical Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pidobenzone is a second-generation skin-depigmenting agent primarily utilized in the treatment of hyperpigmentation disorders such as melasma and solar lentigines.[1][2] As an amino acid ester of hydroquinone, its mechanism of action is centered on the inhibition of melanin synthesis.[3] This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, its mechanism of action, and detailed experimental protocols relevant to its application in research and development. The information is intended to support researchers, scientists, and drug development professionals in their work with this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. It is important to note that while some experimental data is available, certain parameters are based on computational predictions and should be considered accordingly.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | (4-hydroxyphenyl) (2S)-5-oxopyrrolidine-2-carboxylate | |

| Synonyms | K5 lipogel, p-Hydroxyphenyl 5-Oxo-L-Proline Ester | [4] |

| Molecular Formula | C₁₁H₁₁NO₄ | |

| Molecular Weight | 221.21 g/mol | |

| Melting Point | >192°C (decomposes) | |

| Boiling Point (Predicted) | 495.7 ± 40.0 °C | |

| Density (Predicted) | 1.358 ± 0.06 g/cm³ | |

| pKa (Predicted) | 9.32 ± 0.15 | |

| Solubility | DMSO (Slightly), Methanol (Slightly) | |

| Appearance | Pale Orange to Pale Red Solid | |

| Storage Conditions | Short term (days to weeks): 0 - 4°C, dry and dark. Long term (months to years): -20°C. |

Mechanism of Action: Inhibition of Melanogenesis

This compound's primary pharmacological effect is the inhibition of melanin synthesis. Melanin is produced in melanocytes through a process called melanogenesis, in which the enzyme tyrosinase plays a crucial, rate-limiting role. Tyrosinase catalyzes the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. This compound acts as a direct inhibitor of tyrosinase, thereby blocking the initial steps of melanin production and leading to a reduction in skin pigmentation.

The regulation of melanogenesis is a complex process involving several signaling pathways. A key pathway is the cyclic AMP (cAMP) signaling cascade. Activation of the melanocortin 1 receptor (MC1R) by α-melanocyte-stimulating hormone (α-MSH) leads to an increase in intracellular cAMP levels. This activates Protein Kinase A (PKA), which in turn phosphorylates the transcription factor CREB (cAMP response element-binding protein). Phosphorylated CREB upregulates the expression of Microphthalmia-associated transcription factor (MITF), the master regulator of melanocyte differentiation and function. MITF then promotes the transcription of key melanogenic enzymes, including tyrosinase.

While this compound directly targets tyrosinase, its ultimate effect is the attenuation of the output of this signaling pathway, resulting in reduced melanin synthesis.

Signaling Pathway of Melanogenesis

Caption: Melanogenesis signaling pathway and the inhibitory action of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

In Vitro Tyrosinase Inhibition Assay

This protocol is adapted from standard mushroom tyrosinase inhibition assays and can be used to determine the inhibitory potential of this compound.

Objective: To quantify the inhibitory effect of this compound on mushroom tyrosinase activity.

Materials:

-

Mushroom tyrosinase (EC 1.14.18.1)

-

L-DOPA (3,4-dihydroxy-L-phenylalanine)

-

This compound

-

Phosphate buffer (e.g., 50 mM, pH 6.8)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

-

Prepare a stock solution of L-DOPA in phosphate buffer.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in phosphate buffer.

-

-

Assay Protocol:

-

In a 96-well plate, add the following to each well:

-

20 µL of this compound solution at various concentrations (or solvent control).

-

140 µL of phosphate buffer.

-

20 µL of tyrosinase solution.

-

-

Pre-incubate the plate at a controlled temperature (e.g., 25°C) for 10 minutes.

-

Initiate the reaction by adding 20 µL of L-DOPA solution to each well.

-

Immediately measure the absorbance at 475 nm using a microplate reader. Take readings every minute for a specified duration (e.g., 20 minutes).

-

-

Data Analysis:

-

Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time curve.

-

Calculate the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of tyrosinase activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Experimental Workflow for Tyrosinase Inhibition Assay

Caption: Workflow for the in vitro tyrosinase inhibition assay.

Quantification of this compound in a Cream Formulation by HPLC

This hypothetical HPLC method is based on established procedures for the analysis of active ingredients in cosmetic creams.

Objective: To develop a method for the quantification of this compound in a topical cream formulation.

Materials:

-

This compound reference standard

-

Cream base (placebo)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade, ultrapure)

-

Formic acid (or other suitable modifier)

-

C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

-

HPLC system with UV detector

Procedure:

-

Preparation of Standard Solutions:

-

Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., methanol) to prepare a stock solution.

-

Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover a relevant concentration range.

-

-

Sample Preparation:

-

Accurately weigh a known amount of the this compound cream into a centrifuge tube.

-

Add a precise volume of extraction solvent (e.g., methanol or a mixture of methanol and water).

-

Vortex or sonicate to ensure complete dispersion of the cream and extraction of this compound.

-

Centrifuge the sample to separate the excipients.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

-

-

Chromatographic Conditions:

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with a suitable modifier (e.g., 0.1% formic acid). The exact composition should be optimized for good peak shape and resolution.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: To be determined based on the UV spectrum of this compound (a diode array detector would be beneficial for method development).

-

Injection Volume: 10 µL

-

-

Analysis and Quantification:

-

Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.

-

Inject the prepared sample solutions.

-

Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

-

Logical Relationship for HPLC Method Development

Caption: Logical flow for the development and validation of an HPLC method.

Conclusion

This compound is a valuable compound for research in dermatology and cosmetology, particularly in the context of hyperpigmentation. While its primary mechanism as a tyrosinase inhibitor is well-established, further research is warranted to fully elucidate its physicochemical properties, including quantitative solubility, experimental pKa, and potential interactions with upstream signaling pathways in melanogenesis. The experimental protocols provided in this guide offer a starting point for researchers to further investigate the properties and applications of this compound. As with any research compound, it is crucial to employ validated analytical methods to ensure the accuracy and reliability of experimental results.

References

- 1. journals.ekb.eg [journals.ekb.eg]

- 2. Mammalian pigmentation is regulated by a distinct cAMP-dependent mechanism that controls melanosome pH - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | Melanin synthesis inhibitor | Whitening | TargetMol [targetmol.com]

Pidobenzone: A Technical Guide to its Role in Melanin Regulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pidobenzone, a second-generation derivative of hydroquinone, has emerged as a clinically effective topical agent for the management of hyperpigmentary disorders such as melasma and solar lentigines.[1][2][3] Its efficacy in reducing melanin content and improving skin hyperpigmentation is supported by clinical studies.[1][3] However, a comprehensive, publicly available body of preclinical research detailing its specific molecular mechanisms of action remains limited. This technical guide provides an in-depth overview of the established clinical use of this compound, its chemical properties, and the key signaling pathways known to regulate melanin production. While specific quantitative data on this compound's direct interaction with these pathways are not extensively documented in public literature, this guide presents the standard experimental protocols and data presentation formats used to characterize such agents. This information is intended to provide a foundational framework for researchers and drug development professionals investigating this compound or novel compounds for the regulation of melanogenesis.

Introduction

Melanin, a pigment produced and stored in melanosomes by melanocytes, is the primary determinant of skin, hair, and eye color. Its production, known as melanogenesis, is a complex process regulated by various signaling pathways. While essential for protecting the skin from ultraviolet (UV) radiation, the overproduction and irregular deposition of melanin can lead to hyperpigmentary disorders, which can have a significant psychosocial impact.

This compound has been successfully used in clinical practice, often in combination with procedures like cryotherapy, to treat conditions such as solar lentigines and melasma. It is recognized as a reliable depigmenting agent with a favorable safety profile. Despite its clinical success, the precise molecular interactions and signaling modulations through which this compound exerts its effects are not extensively detailed in publicly accessible scientific literature. This guide will, therefore, summarize the existing clinical knowledge and provide a technical framework for the preclinical evaluation of this compound and other potential melanogenesis regulators.

Chemical Properties of this compound

This compound is chemically described as (4-hydroxyphenyl) (2S)-5-oxopyrrolidine-2-carboxylate. As an amino acid ester of hydroquinone, its structure suggests a potential mechanism of action related to the inhibition of tyrosinase, the key enzyme in melanin synthesis.

| Property | Value |

| Chemical Formula | C₁₁H₁₁NO₄ |

| Molecular Weight | 221.21 g/mol |

| Appearance | Solid |

| Synonyms | K5 lipogel, 5-Oxo-L-proline p-hydroxyphenyl ester |

Clinical Efficacy of this compound (4%)

Clinical studies have demonstrated the efficacy and safety of topical this compound 4% in the treatment of solar lentigines, particularly as an adjuvant to cryotherapy.

| Study Design | Treatment Groups | Key Findings | Reference |

| Randomized, Controlled Clinical Trial | Cryotherapy + 4% this compound vs. Cryotherapy alone | The combination therapy showed a marked improvement in solar lentigines and prevented post-treatment hyperpigmentation compared to cryotherapy alone. The treatment was reported to be safe with no significant side effects. | |

| Clinical Study | 4% this compound (K5 lipogel) twice daily for 16 weeks | Treatment proved to be a safe and effective option for various types of melasma. |

Core Signaling Pathways in Melanin Regulation

The regulation of melanin synthesis is a complex process involving several key signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action of depigmenting agents like this compound.

The cAMP/PKA/CREB/MITF Pathway: The Master Regulator

The cyclic AMP (cAMP) signaling pathway is a central regulator of melanogenesis. Activation of the melanocortin 1 receptor (MC1R) by α-melanocyte-stimulating hormone (α-MSH) triggers a cascade that leads to the increased synthesis of melanin.

The key steps in this pathway are:

-

α-MSH Binding: α-MSH binds to and activates the MC1R on the surface of melanocytes.

-

cAMP Production: Activated MC1R stimulates adenylyl cyclase, which increases intracellular levels of cAMP.

-

PKA Activation: cAMP activates Protein Kinase A (PKA).

-

CREB Phosphorylation: PKA phosphorylates the cAMP response element-binding protein (CREB).

-

MITF Transcription: Phosphorylated CREB (p-CREB) acts as a transcription factor, binding to the promoter of the Microphthalmia-associated Transcription Factor (MITF) and upregulating its expression.

-

Melanogenic Gene Expression: MITF, the master regulator of melanocyte development and pigmentation, then activates the transcription of key melanogenic enzymes, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2).

The MAPK/ERK Pathway: A Modulatory Role

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-regulated Kinase (ERK) branch, also plays a role in regulating melanogenesis, often acting as an inhibitor.

Key aspects of the MAPK/ERK pathway in melanocytes include:

-

Activation: This pathway can be activated by various growth factors and cellular stressors.

-

ERK Phosphorylation: A cascade of protein kinases leads to the phosphorylation and activation of ERK.

-

MITF Regulation: Activated ERK can phosphorylate MITF, leading to its ubiquitination and subsequent degradation by the proteasome. This reduces the levels of MITF available to activate melanogenic gene expression.

Standard Experimental Protocols for Evaluation of Depigmenting Agents

The following are detailed, standard protocols for the in vitro and cellular assays typically used to characterize the activity of depigmenting compounds.

In Vitro Mushroom Tyrosinase Inhibition Assay

This assay directly measures the effect of a compound on the activity of tyrosinase, the rate-limiting enzyme in melanin synthesis.

Materials:

-

Mushroom Tyrosinase (e.g., from Agaricus bisporus)

-

L-DOPA (L-3,4-dihydroxyphenylalanine)

-

Phosphate Buffer (e.g., 50 mM, pH 6.8)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Positive control (e.g., Kojic acid)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of the test compound and positive control in the chosen solvent.

-

In a 96-well plate, add the following to respective wells:

-

Blank: Phosphate buffer

-

Control: Phosphate buffer + Tyrosinase solution

-

Test Compound: Phosphate buffer + Tyrosinase solution + Test compound dilution

-

Positive Control: Phosphate buffer + Tyrosinase solution + Kojic acid dilution

-

-

Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 10 minutes.

-

Initiate the reaction by adding L-DOPA solution to all wells.

-

Immediately measure the absorbance at 475 nm (for dopachrome formation) at regular intervals for a set period (e.g., 20-30 minutes) using a microplate reader.

-

Calculate the rate of reaction (change in absorbance over time).

-

Determine the percentage of tyrosinase inhibition for the test compound and positive control relative to the untreated control.

-

If applicable, calculate the IC50 value (the concentration of the compound that inhibits 50% of the enzyme's activity).

Cellular Melanin Content Assay

This assay quantifies the amount of melanin produced by melanocytes in culture after treatment with a test compound. The B16F10 murine melanoma cell line is commonly used for this purpose due to its high melanin production.

Materials:

-

B16F10 melanoma cells

-

Cell culture medium (e.g., DMEM) with supplements

-

Test compound (this compound)

-

α-MSH (to stimulate melanogenesis)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

1N NaOH

-

96-well plate

-

Microplate reader

Procedure:

-

Seed B16F10 cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound, with and without α-MSH stimulation. Include untreated and vehicle controls.

-

Incubate the cells for a specified period (e.g., 48-72 hours).

-

After incubation, wash the cells with PBS and harvest them using trypsin-EDTA.

-

Pellet the cells by centrifugation.

-

Lyse the cell pellets in 1N NaOH by heating (e.g., at 80°C for 1 hour) to solubilize the melanin.

-

Measure the absorbance of the solubilized melanin at 405 nm or 475 nm using a microplate reader.

-

Normalize the melanin content to the total protein content of the cells (determined by a separate protein assay like BCA or Bradford) or to the cell number.

-

Calculate the percentage change in melanin content relative to the control group.

Western Blot Analysis of Melanogenesis-Related Proteins

This technique is used to determine the effect of a test compound on the expression levels of key proteins in the melanogenesis pathways, such as MITF, tyrosinase, TRP-1, and TRP-2, as well as phosphorylated forms of signaling proteins like CREB and ERK.

Materials:

-

Cultured melanocytes (e.g., B16F10 or primary human melanocytes)

-

Test compound (this compound)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific for MITF, tyrosinase, p-CREB, p-ERK, etc.)

-

Secondary antibodies (HRP-conjugated)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cultured melanocytes with the test compound for a specified duration.

-

Lyse the cells and collect the protein extracts.

-

Determine the protein concentration of each lysate.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the protein of interest.

-

Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody.

-

Wash the membrane again and add a chemiluminescent substrate.

-

Detect the signal using an imaging system and quantify the band intensities relative to a loading control (e.g., β-actin or GAPDH).

Data Presentation Templates

Clear and structured presentation of quantitative data is essential for the comparison and interpretation of results.

Table for Tyrosinase Inhibition Data:

| Compound | Concentration (µM) | % Tyrosinase Inhibition | IC50 (µM) |

| This compound | [Conc. 1] | ||

| [Conc. 2] | |||

| [Conc. 3] | |||

| Kojic Acid (Control) | [Conc. 1] | ||

| [Conc. 2] | |||

| [Conc. 3] |

Table for Cellular Melanin Content Data:

| Treatment | Concentration | Melanin Content (% of Control) |

| Vehicle Control | - | 100 |

| α-MSH | [Conc.] | |

| This compound | [Conc. 1] | |

| This compound + α-MSH | [Conc. 1] | |

| This compound | [Conc. 2] | |

| This compound + α-MSH | [Conc. 2] |

Conclusion

This compound is a valuable therapeutic agent for the clinical management of hyperpigmentation. Its efficacy is well-documented, and it maintains a favorable safety profile. While its chemical structure as a hydroquinone derivative strongly suggests tyrosinase inhibition as a primary mechanism of action, there is a notable absence of detailed, publicly available preclinical data to fully elucidate its molecular interactions with the key regulatory pathways of melanogenesis.

For researchers and professionals in drug development, the characterization of a compound's effects on the cAMP/PKA/CREB/MITF and MAPK/ERK pathways is fundamental to understanding its potential as a modulator of pigmentation. The experimental protocols and data presentation formats provided in this guide offer a standardized approach for such investigations. Further research into the specific molecular targets of this compound will not only provide a more complete understanding of its therapeutic effects but may also pave the way for the development of novel and more targeted treatments for hyperpigmentary disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. Melasma: successful treatment with this compound 4% (K5lipogel) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Efficacy and Safety of Topical this compound 4% as Adjuvant Treatment for Solar Lentigines: Result of a Randomized, Controlled, Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Pidobenzone: Chemical Structure, Function, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pidobenzone is a second-generation skin-depigmenting agent utilized in the treatment of hyperpigmentary disorders such as melasma and solar lentigines.[1][2] Structurally, it is an amino acid ester of hydroquinone, a well-known inhibitor of melanin synthesis.[1][3] This guide provides a comprehensive overview of the chemical properties, functional activity, and relevant experimental protocols for the study of this compound.

Chemical Structure and Properties

This compound, chemically known as (4-hydroxyphenyl) (2S)-5-oxopyrrolidine-2-carboxylate, is a derivative of hydroquinone and L-pyroglutamic acid.[2] This structural modification is designed to enhance its dermatological applicability and safety profile compared to hydroquinone.

| Property | Value | Reference |

| CAS Number | 138506-45-3 | |

| Molecular Formula | C11H11NO4 | |

| Molecular Weight | 221.21 g/mol | |

| IUPAC Name | (4-hydroxyphenyl) (2S)-5-oxopyrrolidine-2-carboxylate | |

| Synonyms | K5 lipogel | |

| Appearance | White solid | |

| Melting Point | >192°C (decomposes) |

Function and Mechanism of Action

This compound functions as a depigmenting agent by inhibiting melanin synthesis. While the precise molecular mechanism of this compound has not been fully elucidated in publicly available literature, its action is believed to be analogous to its parent compound, hydroquinone. Hydroquinone acts as a substrate for tyrosinase, the rate-limiting enzyme in melanogenesis, thereby competitively inhibiting the oxidation of tyrosine. This leads to a reduction in the production of melanin.

The melanogenesis signaling pathway is a complex cascade involving the activation of the Microphthalmia-associated Transcription Factor (MITF), which in turn upregulates the expression of key melanogenic enzymes, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP1), and tyrosinase-related protein 2 (TRP2). It is hypothesized that this compound, upon hydrolysis to hydroquinone, interferes with the enzymatic activity of tyrosinase.

Caption: Hypothesized action of this compound on the melanogenesis pathway.

Quantitative Data from Clinical Studies

This compound, typically formulated as a 4% lipogel (K5 Lipogel), has demonstrated efficacy in the treatment of melasma. Clinical trials have quantified its effectiveness using the modified Melasma Area and Severity Index (mMASI).

| Study Parameter | Baseline | 1 Month | 3 Months | Reference |

| mMASI Score (Mean ± SD) | 10.25 ± 0.52 | 8.32 ± 0.43 | 6.35 ± 0.55 |

Note: The study involved 31 female patients with melasma receiving K5® Lipogel (4% this compound) twice daily alongside a sunscreen cream.

Another study reported that treatment with 4% this compound twice daily for 16 weeks resulted in a significant reduction in MASI scores by at least 50% in as many as 70% of patients.

Experimental Protocols

Synthesis of this compound

A general procedure for the synthesis of this compound involves the esterification of L-pyroglutamic acid with hydroquinone.

Materials:

-

L-pyroglutamic acid

-

Hydroquinone

-

4-Dimethylaminopyridine (DMAP)

-

Dicyclohexylcarbodiimide (DCC)

-

Dichloromethane (CH2Cl2), dry

-

Brine solution

-

Magnesium sulfate (MgSO4)

-

Methanol (MeOH)

Procedure:

-

To a round bottom flask equipped with a stirring bar, add L-pyroglutamic acid (10 mmol), hydroquinone (11 mmol), and DMAP (1 mmol) in dry CH2Cl2 (30 mL).

-

Stir the mixture for 10 minutes.

-

Add DCC (11 mmol) to the mixture.

-

Allow the reaction to stir at room temperature overnight.

-

Filter the reaction mixture through a coarse frit.

-

Dilute the filtrate with CH2Cl2 (50 mL).

-

Wash the organic layer with brine (3 x 20 mL).

-

Dry the organic layer over MgSO4 and concentrate to dryness.

-

Purify the crude product using flash column chromatography (MeOH/CH2Cl2 = 1/30) to yield pure this compound.

Caption: General workflow for the synthesis of this compound.

In Vitro Evaluation of Depigmenting Activity

The efficacy of this compound as a depigmenting agent can be assessed in vitro using B16F10 melanoma cells, a common model for studying melanogenesis.

5.2.1 Melanin Content Assay

This assay quantifies the melanin content in B16F10 cells after treatment with this compound.

Materials:

-

B16F10 mouse melanoma cells

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

α-Melanocyte-stimulating hormone (α-MSH) (optional, for stimulating melanogenesis)

-

Phosphate-buffered saline (PBS)

-

1N NaOH with 10% DMSO

Procedure:

-

Seed B16F10 cells in a 6-well plate at a density of 2.5 x 10^4 cells/well and incubate for 24 hours.

-

Treat the cells with varying concentrations of this compound for 48-72 hours. A positive control (e.g., kojic acid) and a vehicle control should be included. α-MSH can be used to induce melanin production.

-

After incubation, wash the cells with PBS and harvest the cell pellets.

-

Dissolve the cell pellets in 100 µL of 1N NaOH with 10% DMSO and incubate at 60°C for 2 hours.

-

Measure the absorbance of the solubilized melanin at 405 nm using a microplate reader.

-

Normalize the melanin content to the total protein content of each sample, which can be determined using a BCA protein assay.

5.2.2 Cellular Tyrosinase Activity Assay

This assay measures the activity of tyrosinase within the cells after treatment.

Materials:

-

B16F10 cells treated as described in the melanin content assay.

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

L-DOPA solution (2 mg/mL in phosphate buffer, pH 6.8)

Procedure:

-

After treatment with this compound, wash the B16F10 cells with PBS and lyse them.

-

Centrifuge the cell lysates to pellet debris and collect the supernatant.

-

Determine the protein concentration of the supernatant.

-

To a 96-well plate, add an equal amount of protein from each sample.

-

Add L-DOPA solution to each well and incubate at 37°C for 1-2 hours.

-

Measure the formation of dopachrome by reading the absorbance at 475-490 nm.

-

Express tyrosinase activity as a percentage of the untreated control.

References

Preliminary Cytotoxicity Assessment of Pidobenzone on Skin Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Clinical Safety and Tolerability of Pidobenzone

Clinical trials and post-market surveillance of this compound 4% formulations have demonstrated good tolerability with minimal side effects. Observed adverse events are generally mild and transient, including erythema, itching, and slight desquamation. These effects are consistent with the use of many topical dermatological agents and do not typically necessitate discontinuation of treatment. It is important to note that these clinical observations do not directly quantify cellular viability but provide an overall safety context for the compound's use in humans.

Comparative Cytotoxic Mechanisms of Phenolic Depigmenting Agents

Given the lack of specific in vitro cytotoxicity data for this compound, it is instructive to consider the mechanisms of other phenolic skin-lightening compounds, some of which have demonstrated melanocyte-specific toxicity.

-

Tyrosinase-Dependent Cytotoxicity: Many phenolic compounds that are structurally similar to tyrosine can act as substrates for tyrosinase, a key enzyme in melanin synthesis. This enzymatic oxidation can lead to the formation of reactive quinone species.[1] These quinones are highly reactive electrophiles that can induce cytotoxicity through several mechanisms.[1]

-

Oxidative Stress and Reactive Oxygen Species (ROS) Generation: The conversion of phenolic compounds to quinones can be a redox-cycling process that generates reactive oxygen species (ROS), such as superoxide radicals and hydrogen peroxide.[1] An excess of ROS can overwhelm the cell's antioxidant defenses, leading to oxidative damage to lipids, proteins, and DNA, ultimately triggering cell death pathways.[1][2]

-

Alkylation and Protein Modification: Quinone intermediates can covalently bind to cellular macromolecules, particularly proteins containing thiol (cysteine) or amine groups. Alkylation of critical proteins, including enzymes involved in cellular respiration and antioxidant defense, can disrupt their function and lead to cytotoxicity.

-

Apoptosis Induction: Some depigmenting agents have been shown to induce apoptosis, or programmed cell death, in melanocytes. This can be triggered by oxidative stress and the subsequent activation of caspase signaling cascades. For instance, the cytotoxicity of rhododendrol and raspberry ketone has been linked to increased expression of caspase-3 and caspase-8.

It is plausible that this compound, as a tyrosinase inhibitor, might interact with melanocytes in a way that could, at certain concentrations, engage one or more of these pathways. However, without direct experimental evidence, this remains speculative.

Experimental Protocols for Cytotoxicity Assessment

To perform a preliminary cytotoxicity assessment of this compound on skin cells (e.g., primary human epidermal keratinocytes, human dermal fibroblasts, or melanoma cell lines like B16-F10), a battery of in vitro assays should be employed.

Cell Culture

-

Cell Lines: Human keratinocyte cell lines (e.g., HaCaT), human dermal fibroblast cell lines (e.g., HDF), and murine or human melanoma cell lines (e.g., B16-F10, MeWo) are commonly used.

-

Culture Conditions: Cells should be maintained in their respective recommended culture media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin, and incubated in a humidified atmosphere at 37°C with 5% CO2.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours to allow for attachment.

-

Treatment: Treat the cells with a range of this compound concentrations for 24, 48, and 72 hours. Include a vehicle control (the solvent used to dissolve this compound) and a positive control for cytotoxicity (e.g., Triton X-100).

-

MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the purple formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

This assay quantifies the release of the cytosolic enzyme LDH from cells with damaged plasma membranes.

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

-

Supernatant Collection: After the treatment period, centrifuge the 96-well plate and carefully collect the cell culture supernatant.

-

LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt.

-

Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm. The amount of color formed is proportional to the amount of LDH released and, therefore, to the number of lysed cells.

Apoptosis Assays

To determine if cell death occurs via apoptosis, assays such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry can be used.

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the desired time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.

Data Presentation

Quantitative data from cytotoxicity assays should be presented in a clear and structured format to facilitate comparison and interpretation.

Table 1: Effect of this compound on the Viability of Human Keratinocytes (HaCaT) after 48h Exposure (Hypothetical Data)

| This compound Concentration (µM) | Cell Viability (%) (MTT Assay) | % Cytotoxicity (LDH Assay) |

| 0 (Vehicle Control) | 100 ± 5.2 | 5.1 ± 1.3 |

| 10 | 98.1 ± 4.8 | 6.2 ± 1.5 |

| 50 | 95.3 ± 6.1 | 8.9 ± 2.1 |

| 100 | 88.7 ± 5.5 | 15.4 ± 3.0 |

| 250 | 75.2 ± 7.3 | 28.6 ± 4.2 |

| 500 | 52.4 ± 6.9 | 45.8 ± 5.1 |

| 1000 | 25.1 ± 4.2 | 72.3 ± 6.8 |

Data are presented as mean ± standard deviation from three independent experiments.

Visualizations: Workflows and Signaling Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and hypothetical signaling pathways.

Conclusion

While this compound has a proven clinical safety record for topical use, the absence of public in vitro cytotoxicity data necessitates a structured experimental approach to fully characterize its effects at the cellular level. This guide provides the necessary framework, including detailed experimental protocols, data presentation standards, and visualizations of workflows and potential mechanisms of action based on analogous compounds. Researchers are encouraged to utilize these methodologies to generate robust and comparable data on the preliminary cytotoxicity of this compound in skin cells, which will be invaluable for a deeper understanding of its biological activity and for the development of future dermatological agents.

References

Methodological & Application

Application Notes and Protocols: In Vitro Tyrosinase Inhibition Assay for Pidobenzone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrosinase is a copper-containing enzyme that plays a crucial role in the biosynthesis of melanin, the primary pigment responsible for skin, hair, and eye color.[1][2][3] The enzymatic cascade initiated by tyrosinase involves the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[1][3] Overproduction and accumulation of melanin can lead to hyperpigmentation disorders such as melasma and age spots. Consequently, the inhibition of tyrosinase is a key strategy in the development of depigmenting agents for cosmetic and therapeutic applications.

Pidobenzone is a compound used in the treatment of hyperpigmentation disorders like melasma. While its clinical efficacy has been demonstrated, detailed in vitro characterization of its direct tyrosinase inhibitory activity is less documented in publicly available literature. These application notes provide a comprehensive protocol for evaluating the in vitro tyrosinase inhibitory potential of this compound and other test compounds. The protocol is based on a well-established colorimetric assay using mushroom tyrosinase and L-DOPA as the substrate. Kojic acid, a widely recognized tyrosinase inhibitor, is included as a positive control for comparison.

Signaling Pathway of Melanin Synthesis

The synthesis of melanin is a complex process initiated by exposure to ultraviolet (UV) radiation, which triggers a signaling cascade in melanocytes. Tyrosinase is the rate-limiting enzyme in this pathway. The diagram below illustrates the key steps in the production of eumelanin and pheomelanin.

Caption: Melanin synthesis pathway illustrating the central role of tyrosinase.

Experimental Protocols

Materials and Reagents

-

Mushroom Tyrosinase (EC 1.14.18.1)

-

L-DOPA (L-3,4-dihydroxyphenylalanine)

-

This compound (Test Compound)

-

Kojic Acid (Positive Control)

-

Dimethyl Sulfoxide (DMSO)

-

Phosphate Buffer (e.g., 50 mM, pH 6.8)

-

96-well microplate

-

Microplate reader

Preparation of Solutions

-

Phosphate Buffer (50 mM, pH 6.8): Prepare a 50 mM solution of sodium phosphate buffer and adjust the pH to 6.8. This buffer will be used for all dilutions unless otherwise specified.

-

Mushroom Tyrosinase Solution (e.g., 1000 U/mL): Dissolve mushroom tyrosinase powder in cold phosphate buffer to achieve a final concentration of 1000 units/mL. Prepare this solution fresh before each experiment and keep it on ice.

-

L-DOPA Solution (e.g., 10 mM): Dissolve L-DOPA in phosphate buffer to make a 10 mM stock solution. This solution should also be prepared fresh and protected from light to prevent auto-oxidation.

-

Test Compound (this compound) Stock Solution (e.g., 10 mM): Dissolve this compound in DMSO to create a 10 mM stock solution. Further dilutions should be made in phosphate buffer to achieve the desired final concentrations.

-

Positive Control (Kojic Acid) Stock Solution (e.g., 1 mM): Dissolve Kojic Acid in phosphate buffer to create a 1 mM stock solution. Prepare serial dilutions in phosphate buffer to generate a concentration-response curve.

Tyrosinase Inhibition Assay Protocol

The following workflow outlines the steps for the in vitro tyrosinase inhibition assay.

Caption: Experimental workflow for the in vitro tyrosinase inhibition assay.

Detailed Steps:

-

Plate Setup:

-

Blank: 160 µL Phosphate Buffer + 20 µL L-DOPA Solution (without enzyme).

-

Control (100% activity): 140 µL Phosphate Buffer + 20 µL Tyrosinase Solution + 20 µL L-DOPA Solution.

-

Test Compound: 20 µL of varying concentrations of this compound + 120 µL Phosphate Buffer + 20 µL Tyrosinase Solution + 20 µL L-DOPA Solution.

-

Positive Control: 20 µL of varying concentrations of Kojic Acid + 120 µL Phosphate Buffer + 20 µL Tyrosinase Solution + 20 µL L-DOPA Solution.

-

-

Pre-incubation: Add the buffer, test compound/positive control, and tyrosinase solution to the respective wells of a 96-well plate. Incubate the plate at 37°C for 10 minutes.

-

Reaction Initiation: To start the reaction, add 20 µL of the L-DOPA solution to all wells.

-

Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 475 nm every minute for a duration of 20 minutes. The formation of dopachrome from the oxidation of L-DOPA results in an increase in absorbance.

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve (ΔAbs/Δt).

-

Calculate the percentage of tyrosinase inhibition for each concentration of the test compound and positive control using the following formula: % Inhibition = [(V_control - V_sample) / V_control] x 100 Where:

-

V_control is the rate of reaction of the control well.

-

V_sample is the rate of reaction in the presence of the test compound or positive control.

-

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).

-

Data Presentation

The quantitative data obtained from the tyrosinase inhibition assay should be summarized in a clear and structured table to facilitate comparison.

| Compound | Concentration (µM) | % Inhibition (Mean ± SD) | IC50 (µM) |

| This compound (Test) | 1 | Data | rowspan="5" |

| 10 | Data | ||

| 50 | Data | ||

| 100 | Data | ||

| 200 | Data | ||

| Kojic Acid (Control) | 1 | 15.2 ± 2.1 | rowspan="5" |

| 5 | 35.8 ± 3.5 | ||

| 10 | 48.9 ± 4.2 | ||

| 20 | 65.4 ± 5.1 | ||

| 50 | 88.7 ± 3.9 |

Note: The data for Kojic Acid is representative and may vary based on experimental conditions.

Conclusion

This document provides a detailed protocol for conducting an in vitro tyrosinase inhibition assay to evaluate the efficacy of this compound. By following this standardized procedure and including a well-characterized positive control like kojic acid, researchers can obtain reliable and reproducible data on the inhibitory potential of test compounds. This information is critical for the preclinical assessment of new depigmenting agents and for elucidating their mechanism of action in the context of melanin synthesis.

References

Determining the Optimal Concentration of Pidobenzone for Cell-Based Assays: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pidobenzone is a compound recognized for its role as a melanin synthesis inhibitor, showing efficacy in the topical treatment of hyperpigmentation disorders such as melasma.[1][2] To facilitate further research and development of this compound and similar compounds, this document provides detailed application notes and standardized protocols for determining its optimal concentration in cell-based assays. These protocols are designed to be adaptable to various research needs, from basic scientific inquiry to preclinical drug development.

The methodologies outlined below will guide researchers in assessing the cytotoxic profile of this compound and its functional effects on melanin production in relevant cell models, such as melanoma cell lines (e.g., B16-F10) or normal human epidermal melanocytes (NHEM).

Data Presentation: Quantitative Analysis of this compound Activity

Effective evaluation of a compound in cell-based assays necessitates the generation of robust quantitative data. The following tables provide a template for summarizing key parameters for this compound. Note: As specific in vitro data for this compound is not widely available in published literature, the values presented here are hypothetical and should be determined experimentally using the protocols provided.

Table 1: Cytotoxicity of this compound on Melanoma Cells (B16-F10)

| Parameter | Value |

| Cell Line | B16-F10 Mouse Melanoma |

| Assay | MTT Cytotoxicity Assay |

| Incubation Time | 48 hours |

| IC50 (µM) | [To be determined experimentally] |

| Maximum Non-toxic Concentration (µM) | [To be determined experimentally] |

Table 2: Functional Activity of this compound - Inhibition of Melanin Synthesis

| Parameter | Value |

| Cell Line | B16-F10 Mouse Melanoma |

| Assay | Melanin Content Assay |

| Stimulant (optional) | α-Melanocyte-Stimulating Hormone (α-MSH) |

| Incubation Time | 72 hours |

| EC50 (µM) | [To be determined experimentally] |

| Optimal Concentration for >80% Inhibition (µM) | [To be determined experimentally] |

Experimental Protocols

Protocol 1: Determination of this compound Cytotoxicity using MTT Assay

This protocol outlines the determination of the cytotoxic effects of this compound on a selected cell line (e.g., B16-F10 melanoma cells) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[1][2]

Materials:

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

Selected cell line (e.g., B16-F10)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-